2-((4-Hydroxy-6-methylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide
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Overview
Description
2-((4-Hydroxy-6-methylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyrimidine ring substituted with hydroxy and methyl groups, a thioether linkage, and a trichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxy-6-methylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the thioether intermediate with 2,4,6-trichlorophenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group on the pyrimidine ring.
Reduction: Reduction reactions could potentially target the carbonyl group in the acetamide moiety.
Substitution: The trichlorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Investigation of its properties for use in advanced materials.
Biology
Enzyme Inhibition: Study of its potential as an enzyme inhibitor.
Biochemical Pathways: Exploration of its effects on various biochemical pathways.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Investigation of its efficacy as a therapeutic agent for various diseases.
Industry
Agricultural Chemistry: Potential use as a pesticide or herbicide.
Polymer Chemistry: Study of its incorporation into polymeric materials.
Mechanism of Action
The mechanism of action of 2-((4-Hydroxy-6-methylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Hydroxy-6-methylpyrimidin-2-yl)thio)-N-phenylacetamide
- 2-((4-Hydroxy-6-methylpyrimidin-2-yl)thio)-N-(2,4-dichlorophenyl)acetamide
Uniqueness
The presence of the trichlorophenyl group in 2-((4-Hydroxy-6-methylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide may confer unique properties such as increased hydrophobicity, enhanced binding affinity to certain targets, and potentially different reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H10Cl3N3O2S |
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Molecular Weight |
378.7 g/mol |
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide |
InChI |
InChI=1S/C13H10Cl3N3O2S/c1-6-2-10(20)19-13(17-6)22-5-11(21)18-12-8(15)3-7(14)4-9(12)16/h2-4H,5H2,1H3,(H,18,21)(H,17,19,20) |
InChI Key |
PQSIZRKMTQCFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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